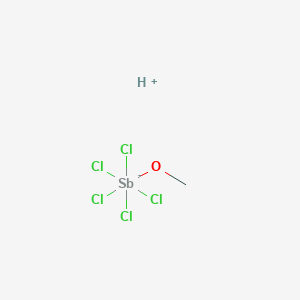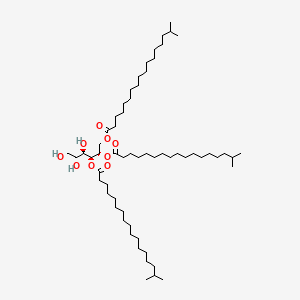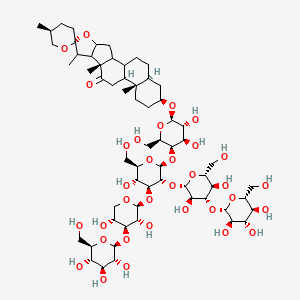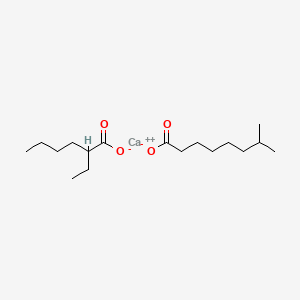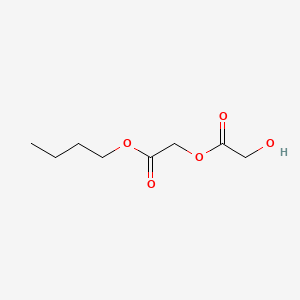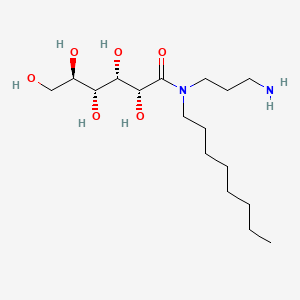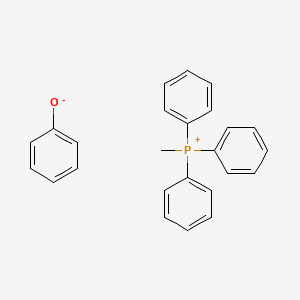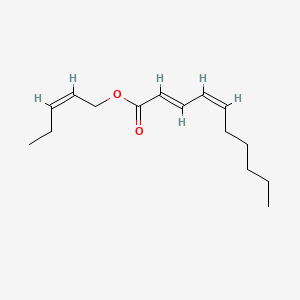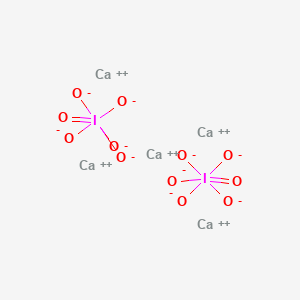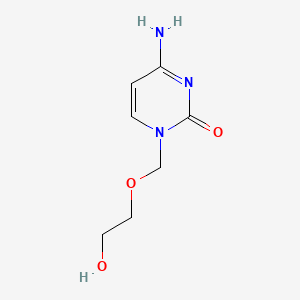
2-Butoxyethyl 4-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethyl 4-aminobenzoate is an organic compound that belongs to the class of benzoate esters. It is synthesized from 4-aminobenzoic acid and 2-butoxyethanol. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxyethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 2-butoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows: [ \text{4-aminobenzoic acid} + \text{2-butoxyethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the butoxyethyl group, leading to the formation of carboxylic acids.
Reduction: The amino group in the compound can be reduced to form corresponding amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butoxyethyl 4-aminobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.
Industry: The compound is used in the formulation of certain industrial products, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Butoxyethyl 4-aminobenzoate, particularly in its potential use as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to specific sites on the sodium ion channels, the compound reduces the influx of sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation.
Comparación Con Compuestos Similares
Benzocaine: An ethyl ester of 4-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: Another local anesthetic with a similar structure but with a different alkyl group.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness: 2-Butoxyethyl 4-aminobenzoate is unique due to the presence of the butoxyethyl group, which may impart different physicochemical properties compared to other similar compounds. This structural variation can influence its solubility, potency, and duration of action.
Propiedades
Número CAS |
49610-67-5 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-butoxyethyl 4-aminobenzoate |
InChI |
InChI=1S/C13H19NO3/c1-2-3-8-16-9-10-17-13(15)11-4-6-12(14)7-5-11/h4-7H,2-3,8-10,14H2,1H3 |
Clave InChI |
RROCMBLJWURHGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


